VAL-083 (Dianhydrogalactitol) is a first-in-class, bifunctional DNA-targeting agent engineered for central nervous system (CNS) applications.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDSabwMH7MWC54v6armdhAVeWblNfFPCe10eXUPqKaQeuzHpqrvMo0yBD9unbnmyXGa7ntInaX1lWISrdgpkgovHUDbCDm-viSeE9p_oJcySwlwxT97D3qV0ZR6YFsugkuAs2B-cZ4v02U1g%3D%3D)] As a small, water-soluble molecule, it readily crosses the blood-brain barrier, a critical feature for research involving CNS malignancies.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF53OWCwzwPn3PaDekm5zWkFygLhi3EeyLcw-fc0hrey7deSmmqlcCwr1H6WY4N0SOtA0q5NgHk_A441UcVQ75P1eZx69H_Ae3bl8Mu61z2Uo46cJJJ4LzNuM-8NPvVzZ2RkNfv4aFynLvcx_u8I-lI9BuMiSs0ModuIvTOVL7mRbSj9U8ghE8ZtBaXV5okmXEkVmm-r4hntkoXp816v2V3CggxPIhRjQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6Y4whYCwiizGWDUS6r_V06NoCiqbIYxztEizrT8WnrKDUVa4Alt40CYMfDsFuowxVar7L2qroDDOLhw5fNEyrHz4dA5q8TI9GB7mVihhgR7mF9RERG20p4AdLb7WHAtFmfbfEYF7WJAGZQZd7jhKXphLydnXXOg%3D%3D)] Its mechanism of action is distinct from common alkylating agents like temozolomide (TMZ) and nitrosoureas; VAL-083 induces interstrand DNA cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cell death.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDSabwMH7MWC54v6armdhAVeWblNfFPCe10eXUPqKaQeuzHpqrvMo0yBD9unbnmyXGa7ntInaX1lWISrdgpkgovHUDbCDm-viSeE9p_oJcySwlwxT97D3qV0ZR6YFsugkuAs2B-cZ4v02U1g%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)] This mechanistic difference is the basis for its utility in models where standard chemotherapeutics fail due to specific drug resistance pathways.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)]
Direct substitution of VAL-083 with the standard-of-care agent temozolomide (TMZ) is unviable for a significant subset of glioblastoma (GBM) models. Approximately 60-66% of GBM tumors exhibit an unmethylated promoter for the O6-methylguanine-DNA-methyltransferase (MGMT) gene, which confers strong resistance to TMZ and nitrosoureas.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6Y4whYCwiizGWDUS6r_V06NoCiqbIYxztEizrT8WnrKDUVa4Alt40CYMfDsFuowxVar7L2qroDDOLhw5fNEyrHz4dA5q8TI9GB7mVihhgR7mF9RERG20p4AdLb7WHAtFmfbfEYF7WJAGZQZd7jhKXphLydnXXOg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHReY0xfFmUwon9xCIO2Dqz_m8qD1f17PiziI8o1PoBa4U5c9feZlLy6k83x5wXiALA9W3PUpkamIQNojBkpWFeJjYN8K-xTbJAHzyyIPI-qwis6Tkt19LdgzMjAARKt6sZ6SXIEHQ%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFZ5N9vDf0QsXw3KmWRcneobPL_GiHs7fLMxxbvHWa_iYc_TtnTYb5IBO7zNHHlMcAAE0GdSizD61QdoVXzS9-634QsfshMdqtJLmQjPM7mp5hEp9d7FK1B7poKPWSb-uv1SdxHW2v63asxg%3D%3D)] The DNA repair enzyme MGMT efficiently removes the O6-guanine adducts created by TMZ, negating its cytotoxic effect.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEamD6zv9PYvedXmIQCQsXEA2fu1UjYbLGVPQFmAyxZE2PSKRixr_a0S0k3OSLMpG7ptBGlwZTd47BJxIOgWgEVtStvV52nNZ9kasTkd8QXRMb6bfvjO7DmGXKMSqlE7deLD66m-fJT7A3y2Q%3D%3D)] VAL-083's mechanism, which targets the N7-guanine position to create interstrand cross-links, is not repaired by MGMT.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEamD6zv9PYvedXmIQCQsXEA2fu1UjYbLGVPQFmAyxZE2PSKRixr_a0S0k3OSLMpG7ptBGlwZTd47BJxIOgWgEVtStvV52nNZ9kasTkd8QXRMb6bfvjO7DmGXKMSqlE7deLD66m-fJT7A3y2Q%3D%3D)] This makes VAL-083 active in MGMT-expressing, TMZ-resistant models where TMZ itself is ineffective, a critical differentiator for procurement in research focused on overcoming chemoresistance.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHReY0xfFmUwon9xCIO2Dqz_m8qD1f17PiziI8o1PoBa4U5c9feZlLy6k83x5wXiALA9W3PUpkamIQNojBkpWFeJjYN8K-xTbJAHzyyIPI-qwis6Tkt19LdgzMjAARKt6sZ6SXIEHQ%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEamD6zv9PYvedXmIQCQsXEA2fu1UjYbLGVPQFmAyxZE2PSKRixr_a0S0k3OSLMpG7ptBGlwZTd47BJxIOgWgEVtStvV52nNZ9kasTkd8QXRMb6bfvjO7DmGXKMSqlE7deLD66m-fJT7A3y2Q%3D%3D)]
VAL-083 demonstrates consistent cytotoxic activity regardless of MGMT expression status, a key resistance mechanism for temozolomide (TMZ). In the T98G glioblastoma cell line, which is classically resistant to TMZ due to high MGMT expression, VAL-083 inhibited cell growth with an IC50 of less than 5 µM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)] This potency is maintained across various GBM cell lines, with IC50 values typically ranging from 2.1 µM to 19.7 µM, independent of MGMT status.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq4OeRQDhqX2b9ZaMRqEVs_UhdFhcVEKrTvqbQLHyG2PbI72mqnMWC06C41BuiTCeSZoOvIbSbUxjrH0sE2j2D9_OCTqFGUqcHsKSE7JKhWXqnWdppV5CpUksbPNTXggn-7gcrbEbS4zadivVk1ccN)]
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
| Target Compound Data | <5 µM (in MGMT-expressing, TMZ-resistant T98G cells) |
| Comparator Or Baseline | Temozolomide (TMZ) is largely ineffective in MGMT-expressing cell lines. |
| Quantified Difference | VAL-083 remains highly potent in a cell line model where the primary clinical comparator, TMZ, has minimal activity due to MGMT-mediated repair. |
| Conditions | 72-hour cell growth inhibition assay in T98G human glioblastoma cell line. |
This evidence provides a direct, quantitative justification for selecting VAL-083 for any research on TMZ-resistant or MGMT-unmethylated glioblastoma models.
VAL-083 demonstrates highly efficient penetration of the blood-brain barrier (BBB). Clinical studies in newly diagnosed GBM patients showed that VAL-083 concentrations in cerebrospinal fluid (CSF) were at least as high as in plasma two hours post-infusion, with a CSF-to-plasma ratio of 1.24 ± 0.35.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq4OeRQDhqX2b9ZaMRqEVs_UhdFhcVEKrTvqbQLHyG2PbI72mqnMWC06C41BuiTCeSZoOvIbSbUxjrH0sE2j2D9_OCTqFGUqcHsKSE7JKhWXqnWdppV5CpUksbPNTXggn-7gcrbEbS4zadivVk1ccN)] This contrasts significantly with temozolomide, for which peak CSF concentrations are only about 20-30% of those in plasma.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)] Furthermore, radiolabeled studies indicate a significantly longer half-life for VAL-083 in the CSF (~20 hours) compared to plasma (~2 hours), suggesting sustained target site exposure.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)]
| Evidence Dimension | CSF-to-Plasma Concentration Ratio (2h post-infusion) |
| Target Compound Data | 1.24 ± 0.35 (124%) |
| Comparator Or Baseline | Temozolomide (TMZ): ~0.20 - 0.30 (20-30%) |
| Quantified Difference | Approximately 4- to 6-fold higher relative concentration in the CSF compared to TMZ. |
| Conditions | Pharmacokinetic analysis in human GBM patients. |
For any in vivo CNS model, ensuring the compound reaches its target is paramount; this data confirms VAL-083 achieves significantly higher and more sustained CNS concentrations than a primary alternative.
VAL-083 offers a significant processability advantage due to its high solubility in water, reported at 50-70 mg/mL.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq4OeRQDhqX2b9ZaMRqEVs_UhdFhcVEKrTvqbQLHyG2PbI72mqnMWC06C41BuiTCeSZoOvIbSbUxjrH0sE2j2D9_OCTqFGUqcHsKSE7JKhWXqnWdppV5CpUksbPNTXggn-7gcrbEbS4zadivVk1ccN)] This allows for simple preparation of aqueous stock solutions for in vitro and in vivo use. In contrast, a common comparator, carmustine (BCNU), is poorly soluble in water and requires a multi-step reconstitution process.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvG01JeWZNrMJh8a3hKaZkY0XTQAY7Dia12BRWLvy-5AXsRMDuahkQqQgTDP4-3K5nQ6UmAR7ZkoMBu_nsaB2lcUDJRgjqzlGz8blNfiKfxmfuSArpub9qJkSwsKJS_tbI1j92FoJFA3HUWU2_T9mY2xpQw6msev7cuKX1NpZKjF-L4HWjjOTJAknHkBHL-ztkxyjuJBkcjZF_sY05hUoJfwTn5nO3ZA%3D%3D)] BCNU must first be dissolved in dehydrated alcohol, then further diluted with sterile water, resulting in a final solution in 10% ethanol that is unstable at room temperature (8% loss in 6 hours) and must be used within hours.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDSabwMH7MWC54v6armdhAVeWblNfFPCe10eXUPqKaQeuzHpqrvMo0yBD9unbnmyXGa7ntInaX1lWISrdgpkgovHUDbCDm-viSeE9p_oJcySwlwxT97D3qV0ZR6YFsugkuAs2B-cZ4v02U1g%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvG01JeWZNrMJh8a3hKaZkY0XTQAY7Dia12BRWLvy-5AXsRMDuahkQqQgTDP4-3K5nQ6UmAR7ZkoMBu_nsaB2lcUDJRgjqzlGz8blNfiKfxmfuSArpub9qJkSwsKJS_tbI1j92FoJFA3HUWU2_T9mY2xpQw6msev7cuKX1NpZKjF-L4HWjjOTJAknHkBHL-ztkxyjuJBkcjZF_sY05hUoJfwTn5nO3ZA%3D%3D)]
| Evidence Dimension | Solubility and Formulation Requirements |
| Target Compound Data | Highly water-soluble (50-70 mg/mL); direct preparation in aqueous buffers. |
| Comparator Or Baseline | Carmustine (BCNU): Poorly water-soluble; requires reconstitution in alcohol, then water. Final solution is unstable. |
| Quantified Difference | Qualitative but significant difference in handling complexity, solvent requirements, and solution stability. |
| Conditions | Standard laboratory solution preparation. |
This simplifies experimental setup, eliminates the need for organic co-solvents that can be confounding variables, improves reproducibility, and reduces preparation time and material waste.
VAL-083 is the right choice for in vitro or in vivo studies designed to target glioblastoma models known to express MGMT and exhibit resistance to temozolomide. Its demonstrated potency in this context ensures meaningful data generation where TMZ would fail.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHvUTzjafTFrSQCPj26obO4CG8qB6IfncRqx0eD-CH_yS0wtLOb7V9X5LPiBDwteiApHW4UItrDRuOUK4UmbhsAd8gq4mY8YPBoi7yavIHjs7cKbW7GZHZ3fbLOSCrl8aZ0CeIxwgT3KYA4Q%3D%3D)]
For animal studies of CNS malignancies requiring systemic administration, VAL-083's superior ability to cross the blood-brain barrier and achieve high, durable concentrations in the CSF makes it a more reliable choice than alternatives like TMZ to ensure adequate target engagement.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq4OeRQDhqX2b9ZaMRqEVs_UhdFhcVEKrTvqbQLHyG2PbI72mqnMWC06C41BuiTCeSZoOvIbSbUxjrH0sE2j2D9_OCTqFGUqcHsKSE7JKhWXqnWdppV5CpUksbPNTXggn-7gcrbEbS4zadivVk1ccN)]
The high water solubility and simple reconstitution of VAL-083 make it highly suitable for automated liquid handling systems and large-scale cell-based assays. This avoids the complex, multi-step, and unstable formulations required for compounds like carmustine (BCNU), improving workflow efficiency and reproducibility.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEGSZ1ORkRZzPm9YS4TmR737bPWKmi7VrI7Ue_a3cgXLcH-HwD1kjggeK2SGEzVVm0BOSzQ2o5K5JQtlq7fVVldCPfoOi0tzJtbMDY9ipEwNCmyuthi_0zLcCbWCsdwqSdnMzyeth3Z0kGwA%3D%3D)]